CRTH2 Receptor Binding Affinity and Selectivity of Δ12-PGD2 Compared to PGD2
In a direct head-to-head comparison, Δ12-PGD2 bound to the human CRTH2 receptor with a pKi of 7.63, exhibiting 55-fold selectivity for CRTH2 over the DP receptor [1]. While its affinity and potency at CRTH2 are similar to that of the parent compound PGD2, PGD2's affinity for DP is significantly higher, making it a dual agonist [2].
| Evidence Dimension | CRTH2 Binding Affinity (pKi) and Selectivity Ratio |
|---|---|
| Target Compound Data | pKi = 7.63; 55-fold selectivity for CRTH2 over DP |
| Comparator Or Baseline | PGD2 (pKi not specified in this study, but similar potency at CRTH2; 8-fold higher affinity for DP than CRTH2) |
| Quantified Difference | Δ12-PGD2 is 55-fold selective for CRTH2 vs DP, whereas PGD2 is non-selective or biased towards DP |
| Conditions | Radioligand binding assay in CHO cells expressing human CRTH2 receptor |
Why This Matters
This is the key differentiator: Δ12-PGD2 provides a selective tool to activate CRTH2 without concomitant DP receptor activation, a feature not achievable with PGD2.
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- [2] Sawyer N, Cauchon E, Chateauneuf A, Cruz RP, Nicholson DW, Metters KM, O'Neill GP, Gervais FG. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. Br J Pharmacol. 2002 Dec;137(8):1163-72. doi: 10.1038/sj.bjp.0704973. PMID: 12466225. View Source
